Prometryn-d14 (di-iso-propyl-d14)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prometryn-d14 (di-iso-propyl-d14) is a deuterium-labeled analog of Prometryn, a herbicide belonging to the triazine family. The compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling is particularly useful in scientific research for tracing and quantifying the compound in various environments and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prometryn-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the molecular structure of Prometryn. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .
Industrial Production Methods
Industrial production of Prometryn-d14 (di-iso-propyl-d14) typically involves large-scale chemical synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Prometryn-d14 (di-iso-propyl-d14) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Prometryn-d14 into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds .
Scientific Research Applications
Prometryn-d14 (di-iso-propyl-d14) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the environmental fate and transport of herbicides.
Biology: Employed in metabolic studies to understand the degradation and transformation of herbicides in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of herbicides.
Industry: Applied in the development of new herbicides and in quality control processes to ensure the consistency and safety of agricultural products .
Mechanism of Action
Prometryn-d14 (di-iso-propyl-d14) exerts its effects primarily through the inhibition of photosynthesis in plants. The compound binds to the D1 protein in the photosystem II complex, blocking the electron transport chain and ultimately leading to the death of the plant. This mechanism is similar to that of other triazine herbicides .
Comparison with Similar Compounds
Prometryn-d14 (di-iso-propyl-d14) is unique due to its deuterium labeling, which distinguishes it from other triazine herbicides. Similar compounds include:
Atrazine: Another triazine herbicide with a similar mechanism of action but different chemical structure.
Simazine: A triazine herbicide used for similar purposes but with different environmental and biological properties.
Cyanazine: A triazine herbicide with a different substitution pattern on the triazine ring.
Prometryn-d14’s uniqueness lies in its stable isotope labeling, which allows for precise tracing and quantification in various research applications.
Biological Activity
Prometryn-d14, a deuterated derivative of the herbicide prometryn, is primarily studied for its biological activity and potential applications in various fields, including agriculture and pharmacology. This article provides a comprehensive overview of the biological activity of prometryn-d14, including its mechanism of action, toxicity profiles, and relevant case studies.
Overview of Prometryn-d14
Prometryn is a member of the s-triazine family of herbicides, commonly used for controlling weeds in agricultural settings. The deuterated form, prometryn-d14, incorporates deuterium atoms into its molecular structure, which can influence its pharmacokinetic properties and metabolic pathways. The molecular formula for prometryn-d14 is C9H2D14ClN5 with a molecular weight of 243.80 g/mol.
Prometryn exerts its herbicidal effects primarily by inhibiting photosynthesis in target plants. It interferes with the electron transport chain within chloroplasts, leading to the disruption of photosynthetic processes. This action is particularly effective against broadleaf weeds and grasses.
Key Mechanisms:
- Inhibition of Photosynthesis: By blocking electron transport, prometryn prevents the conversion of light energy into chemical energy.
- Selective Toxicity: The compound shows selective toxicity towards certain plant species, making it useful in crop protection.
Toxicological Profile
The toxicity profile of prometryn-d14 has been evaluated through various studies, focusing on both acute and chronic exposure effects.
Toxicity Findings:
- Acute Toxicity: Studies indicate that prometryn is slightly to practically non-toxic via oral and dermal routes. It has been classified in Tox Category III for these exposure routes .
- Chronic Toxicity: Long-term studies have shown no significant oncogenic potential in laboratory animals. However, developmental toxicity was noted at high doses, including increased abortions in rabbits and reduced body weights in offspring during reproduction studies .
- Environmental Impact: Research has highlighted the potential ecological risks associated with prometryn exposure, particularly concerning aquatic systems and non-target plant species .
Case Studies
Several case studies have investigated the environmental and biological impacts of prometryn-d14:
- Ecological Risk Assessment:
- Pharmacokinetic Studies:
- Human Health Risk Evaluation:
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C9H2D14ClN5 |
Molecular Weight | 243.80 g/mol |
Acute Oral Toxicity | Slightly toxic |
Chronic NOEL | 3.75 mg/kg/day |
Developmental NOEL | 12 mg/kg/day |
Study Type | Findings |
---|---|
Acute Toxicity Study | Slight to practically non-toxic |
Chronic Toxicity Study | No oncogenic potential |
Environmental Impact Study | Significant ecological risks |
Research Findings
Recent studies have focused on the implications of deuteration in drug development:
- Deuteration can enhance metabolic stability and alter pharmacokinetics, which is particularly relevant for compounds like prometryn-d14 that may be used therapeutically or as agrochemicals .
- The incorporation of heavy isotopes allows for more precise tracking of drug metabolism and distribution within biological systems.
Properties
CAS No. |
1202864-57-0 |
---|---|
Molecular Formula |
C10H19N5S |
Molecular Weight |
255.45 g/mol |
IUPAC Name |
2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,6D,7D |
InChI Key |
AAEVYOVXGOFMJO-MFVRGKIVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)SC)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.